molecular formula C10H5ClFNO3 B3039462 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid CAS No. 108494-78-6

7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid

Cat. No.: B3039462
CAS No.: 108494-78-6
M. Wt: 241.6 g/mol
InChI Key: FXPLBBILFCVNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H5ClFNO3 and a molecular weight of 241.608 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolonic acid interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate, and their growth is halted .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolonic acid prevents the unwinding of the DNA helix, which is necessary for DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cells .

Pharmacokinetics

Like other quinolones, it is likely to be well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, determining its effectiveness in treating infections .

Result of Action

The molecular effect of fluoroquinolonic acid’s action is the inhibition of bacterial DNA replication . On a cellular level, this leads to the death of bacterial cells, effectively treating the infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of fluoroquinolonic acid . For example, acidic environments can enhance the absorption of quinolones, while alkaline environments can decrease it . Additionally, certain divalent and trivalent cations can form chelates with quinolones, reducing their absorption and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid typically involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with various reagents under controlled conditions . The process includes steps such as chlorination, fluorination, and hydrolysis to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is unique due to its specific halogenation pattern and hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for developing new quinoline-based drugs and studying their mechanisms of action .

Properties

IUPAC Name

7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPLBBILFCVNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Reactant of Route 2
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Reactant of Route 6
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.